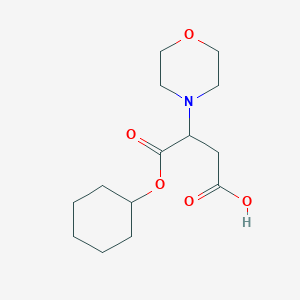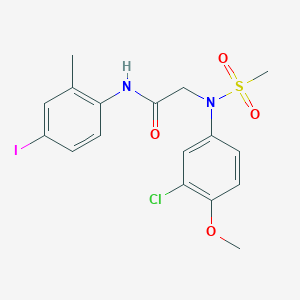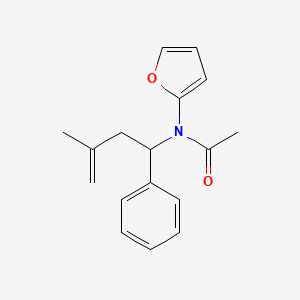
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Overview
Description
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole is a chemical compound that features a sulfonyl group attached to a chlorothiophene ring, which is further connected to a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The chlorothiophene ring can be synthesized through chlorination of thiophene using reagents like sulfuryl chloride.
Sulfonylation: The chlorothiophene intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Dihydroindole: The sulfonylated chlorothiophene is then coupled with 2-methyl-2,3-dihydroindole under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives on the chlorothiophene ring.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorothiophene ring may also contribute to binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)sulfonyl-1,4-diazepane
- 2-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]carbamoyl}pyrrolidine
Uniqueness
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-9-8-10-4-2-3-5-11(10)15(9)19(16,17)13-7-6-12(14)18-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGDANNASYXQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-phenylpropanoyl)-4-piperidinyl]propanamide](/img/structure/B4070200.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4070208.png)

![6-amino-4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070215.png)
![methyl [4-(6-amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-5-chloro-2-ethoxyphenoxy]acetate](/img/structure/B4070224.png)
![N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4070232.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetonitrile](/img/structure/B4070242.png)


![4-(4-methylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4070271.png)
![2-isopropyl-5-methylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4070275.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070282.png)
![(3S*,4S*)-1-[3-(methylthio)propanoyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4070290.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4070293.png)
